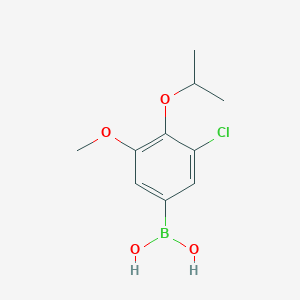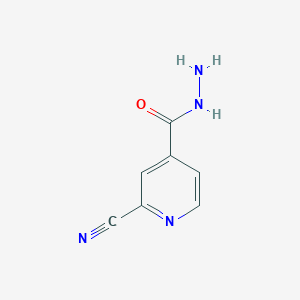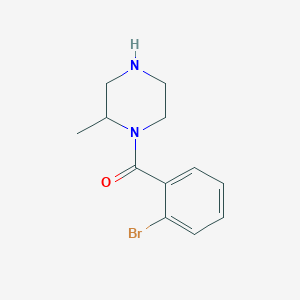
tert-Butyl 4-(N-methylbenzamido)piperidine-1-carboxylate
Overview
Description
“tert-Butyl 4-(N-methylbenzamido)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 1383342-71-9. It has a molecular weight of 318.42 . The compound is also known by its IUPAC name, this compound .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C18H26N2O3/c1-18(2,3)23-17(22)20-12-10-15(11-13-20)19(4)16(21)14-8-6-5-7-9-14/h5-9,15H,10-13H2,1-4H3 . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 318.42 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Scientific Research Applications
Tert-Butyl 4-(N-methylbenzamido)piperidine-1-carboxylate has been used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, and has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. This compound has also been used in the synthesis of peptides and nucleosides, as well as in the synthesis of heterocyclic compounds. Additionally, this compound has been used in the synthesis of compounds with antifungal, antibacterial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(N-methylbenzamido)piperidine-1-carboxylate is based on its ability to act as a nucleophilic reagent. In nucleophilic substitution reactions, this compound acts as a nucleophile, attacking electrophilic centers and forming covalent bonds. In nucleophilic acylation reactions, this compound acts as an acylating agent, forming covalent bonds between the amide group of this compound and the electrophilic carbon atom of the substrate. In alkylation reactions, this compound acts as an alkylating agent, forming covalent bonds between the tert-butyl group of this compound and the electrophilic carbon atom of the substrate.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects. It is used as a reagent in organic synthesis and does not interact directly with biological systems.
Advantages and Limitations for Lab Experiments
Tert-Butyl 4-(N-methylbenzamido)piperidine-1-carboxylate has several advantages for use in lab experiments. It is a versatile reagent that can be used in a variety of reactions, including nucleophilic substitution reactions, nucleophilic acylation reactions, and alkylation reactions. Additionally, this compound is relatively inexpensive and readily available. However, it is important to note that this compound is an organic compound and is flammable and should be handled with caution.
Future Directions
There are several potential future directions for the use of tert-Butyl 4-(N-methylbenzamido)piperidine-1-carboxylate. It could be used in the synthesis of more complex organic compounds, such as natural products and polymers. Additionally, it could be used in the synthesis of novel pharmaceuticals, agrochemicals, and other organic compounds. Finally, it could be used in the synthesis of compounds with biological activities, such as anti-cancer and anti-inflammatory compounds.
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-[benzoyl(methyl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-18(2,3)23-17(22)20-12-10-15(11-13-20)19(4)16(21)14-8-6-5-7-9-14/h5-9,15H,10-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAXUJKDMYGIJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(C)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-[(Butylamino)methyl]-2-ethoxyphenol hydrochloride](/img/structure/B6343146.png)



![2-Ethyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6343180.png)
